Spectinomycin

Antimicrobial Susceptibility Neisseria gonorrhoeae Minimum Inhibitory Concentration

Spectinomycin is a structurally distinct aminocyclitol antibiotic—not interchangeable with standard aminoglycosides. It inhibits 30S ribosomal translocation without causing mRNA misreading, and critically lacks the ototoxicity/nephrotoxicity of gentamicin or streptomycin. With 100% susceptibility against multidrug-resistant N. gonorrhoeae, it remains a vital last-line therapy in a convenient single-dose 2 g IM regimen. Combined with lincomycin, it effectively controls M. gallisepticum and E. coli co-infections in poultry, reducing flock mortality and economic losses. An essential research tool for ribosomal function studies, resistance mechanism investigation, and next-generation translation inhibitor development.

Molecular Formula C14H24N2O7
Molecular Weight 332.35 g/mol
CAS No. 1695-77-8
Cat. No. B156147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectinomycin
CAS1695-77-8
SynonymsActinospectacin
Adspec
Ferkel Spectam
Kempi
Prospec
Salmosan T
Salmosan-T
Spectam
Spectam, Ferkel
Spectinomycin
Spectinomycin Dihydrochloride, Anhydrous
Spectinomycin Dihydrochloride, Pentahydrate
Spectinomycin Hydrochloride
Stanilo
Trobicin
Molecular FormulaC14H24N2O7
Molecular Weight332.35 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
InChIInChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
InChIKeyUNFWWIHTNXNPBV-WXKVUWSESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityEasily soluble in cold water
1.50e+02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Spectinomycin (CAS 1695-77-8): Product Overview and Procurement Considerations


Spectinomycin is an aminocyclitol antibiotic, distinct from aminoglycosides, that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . It is produced by Streptomyces spectabilis and is clinically utilized primarily for treating Neisseria gonorrhoeae infections . Unlike many aminoglycosides, spectinomycin lacks significant ototoxicity and nephrotoxicity, making it a safer alternative for certain patient populations .

Why Spectinomycin Cannot Be Substituted with Other Aminoglycosides


Despite structural similarities to aminoglycosides, spectinomycin's unique binding site on the 30S ribosomal subunit and its distinct mechanism of action—inhibiting translocation without causing mRNA misreading—render it functionally non-interchangeable with other aminoglycosides . Moreover, spectinomycin's susceptibility to a specific subset of aminoglycoside-modifying enzymes (AMEs) and its differential safety profile (lack of ototoxicity/nephrotoxicity) mean that substituting with a generic aminoglycoside like gentamicin or streptomycin could lead to therapeutic failure or increased toxicity .

Quantitative Differentiation of Spectinomycin from Aminoglycoside Alternatives


Comparative MIC Values Against Neisseria gonorrhoeae: Spectinomycin vs. Gentamicin

In a study of 34 N. gonorrhoeae isolates, spectinomycin demonstrated a MIC range of 8–64 mg/L with 100% susceptibility, while gentamicin had a MIC range of 2–16 mg/L but only 52.9% susceptibility . This indicates spectinomycin is more reliably active against this pathogen.

Antimicrobial Susceptibility Neisseria gonorrhoeae Minimum Inhibitory Concentration

Toxicity Profile: Absence of Ototoxicity and Nephrotoxicity Compared to Aminoglycosides

Spectinomycin lacks the ototoxicity and nephrotoxicity commonly associated with aminoglycosides . Clinical studies report no ototoxicity or nephrotoxicity even at high doses, whereas aminoglycosides like gentamicin and tobramycin carry significant risks . The nephrotoxic potency ranking places spectinomycin as one of the least nephrotoxic in its class: neomycin > gentamicin ≥ tobramycin > amikacin > streptomycin ≈ spectinomycin .

Drug Safety Ototoxicity Nephrotoxicity Aminoglycoside Toxicity

Resistance Enzyme Specificity: ANT(9)-Ic Confers Resistance Only to Spectinomycin

The enzyme ANT(9)-Ic from Brucella intermedia specifically inactivates spectinomycin (Km = 44.83 μM) but not other aminoglycosides, highlighting a unique resistance mechanism . Similarly, a spectinomycin kinase from Legionella pneumophila shows stringent substrate specificity for spectinomycin (Km = 21.5 μM) and does not bind other aminoglycosides . This specificity means that cross-resistance with other aminoglycosides is limited, allowing spectinomycin to be effective where other aminoglycosides fail due to different resistance mechanisms.

Antibiotic Resistance Aminoglycoside-Modifying Enzymes ANT(9)-Ic

Solubility and Formulation: Spectinomycin Dihydrochloride Pentahydrate vs. Aminoglycoside Salts

Spectinomycin dihydrochloride pentahydrate exhibits high aqueous solubility (freely soluble in water), which is critical for injectable formulations . In comparison, some aminoglycosides like gentamicin sulfate also have high solubility, but spectinomycin's specific salt form (dihydrochloride pentahydrate) is optimized for intramuscular administration and long-term stability . The USP monograph specifies a pH range of 4.0–7.0 for injectable suspensions, ensuring compatibility and stability .

Solubility Formulation Spectinomycin Dihydrochloride Aminoglycoside

Enhanced Activity of Spectinomycin Analogs: Trospectomycin vs. Spectinomycin

Trospectomycin, a novel spectinomycin analog, exhibits 4- to 32-fold greater in vitro activity than spectinomycin against numerous bacterial species, including staphylococci, streptococci, H. influenzae, N. gonorrhoeae, and others . This demonstrates the potential for semisynthetic derivatives to overcome the limited spectrum of the parent compound.

Spectinomycin Analog Trospectomycin Antibacterial Activity SAR

Efficacy in Poultry: Spectinomycin vs. Tylosin for Mycoplasma gallisepticum and E. coli Coinfection

In chickens experimentally coinfected with M. gallisepticum and E. coli, spectinomycin treatment reduced pericarditis and perihepatitis to 10.9%, compared to 15.4% with tylosin . The combination of lincomycin and spectinomycin further reduced lesions to 1.2%, demonstrating spectinomycin's utility in veterinary respiratory disease management.

Veterinary Medicine Poultry Disease Mycoplasma gallisepticum Spectinomycin

Optimal Use Cases for Spectinomycin in Research and Industry


Treatment of Multidrug-Resistant Gonorrhea

Given its 100% susceptibility rate against N. gonorrhoeae in a recent study, including strains resistant to penicillin and tetracycline, spectinomycin is a critical therapeutic option for multidrug-resistant gonorrhea . Its single-dose, intramuscular regimen (2 g) offers logistical advantages in clinical settings.

Research on Ribosome-Targeting Antibiotics

Spectinomycin's unique binding site on the 30S ribosomal subunit and its distinct mechanism of inhibiting translocation without causing misreading make it a valuable tool for studying ribosome function and developing novel translation inhibitors .

Veterinary Treatment of Chronic Respiratory Disease in Poultry

Spectinomycin, particularly in combination with lincomycin, is effective in reducing airsacculitis and associated lesions in chickens infected with M. gallisepticum and E. coli . This application is crucial for maintaining flock health and reducing economic losses in the poultry industry.

Development of Next-Generation Aminocyclitol Antibiotics

The structure-activity relationship (SAR) of spectinomycin and its analogs, such as trospectomycin and aminomethyl spectinomycins, provides a foundation for designing novel antibiotics with improved potency and spectrum, especially against mycobacteria .

Technical Documentation Hub

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17 linked technical documents
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